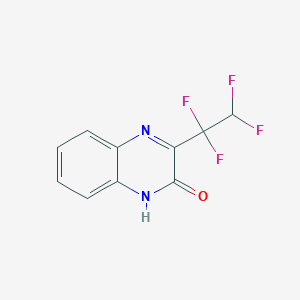
3-(1,1,2,2-tetrafluoroethyl)-2(1H)-quinoxalinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,1,2,2-tetrafluoroethyl)-2(1H)-quinoxalinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and biomedical research. This compound is a derivative of quinoxaline and has been found to exhibit promising pharmacological properties.
作用机制
The mechanism of action of 3-(1,1,2,2-tetrafluoroethyl)-2(1H)-quinoxalinone is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(1,1,2,2-tetrafluoroethyl)-2(1H)-quinoxalinone has several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and cell division. This compound has also been shown to induce the production of reactive oxygen species, which may contribute to its anti-cancer effects.
实验室实验的优点和局限性
One of the main advantages of using 3-(1,1,2,2-tetrafluoroethyl)-2(1H)-quinoxalinone in lab experiments is its high potency and selectivity against cancer cells. This compound has been shown to exhibit significant activity even at low concentrations, making it a promising candidate for further studies. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on 3-(1,1,2,2-tetrafluoroethyl)-2(1H)-quinoxalinone. One direction is to further investigate its mechanism of action and its potential interactions with other compounds. Another direction is to explore its potential applications in drug development, particularly for the treatment of cancer and inflammatory diseases. Additionally, future studies could focus on optimizing the synthesis method to improve yield and purity. Finally, more research is needed to assess the safety and toxicity of this compound in vivo.
合成方法
The synthesis of 3-(1,1,2,2-tetrafluoroethyl)-2(1H)-quinoxalinone involves the reaction of 2-nitroaniline with 2,2,2-trifluoroethylamine in the presence of a reducing agent such as iron powder or tin chloride. The resulting intermediate is then treated with a suitable acid to yield the final product. This method has been optimized for high yield and purity and has been used in several studies.
科学研究应用
3-(1,1,2,2-tetrafluoroethyl)-2(1H)-quinoxalinone has been extensively studied for its potential applications in drug development. It has been found to exhibit significant activity against several types of cancer cells, including lung cancer, breast cancer, and colon cancer. This compound has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
3-(1,1,2,2-tetrafluoroethyl)-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4N2O/c11-9(12)10(13,14)7-8(17)16-6-4-2-1-3-5(6)15-7/h1-4,9H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXNTCIWOMBDSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385370 |
Source


|
| Record name | 2(1H)-Quinoxalinone, 3-(1,1,2,2-tetrafluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89995-27-7 |
Source


|
| Record name | 2(1H)-Quinoxalinone, 3-(1,1,2,2-tetrafluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[(2-chloro-5-nitrobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4977923.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide](/img/structure/B4977931.png)
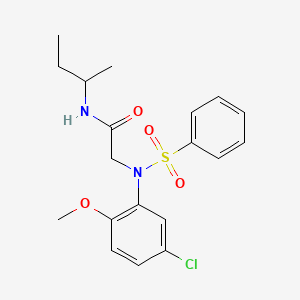
![2-(4-chlorophenyl)-4-{[(3,5-dinitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4977952.png)
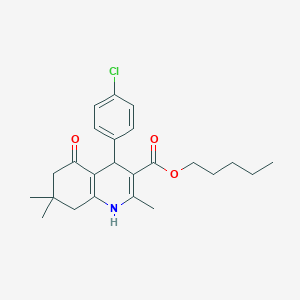
![N-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4977979.png)
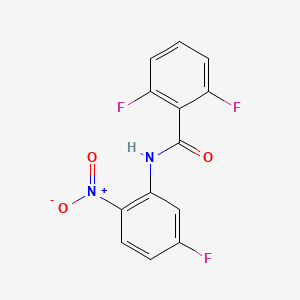
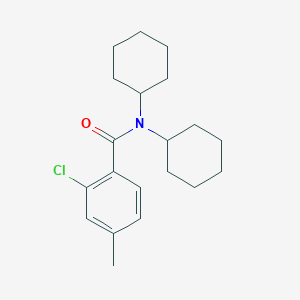
![11-(3-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4978004.png)
![4-[4-(allyloxy)phenyl]-3-buten-2-one](/img/structure/B4978012.png)
![3-cyclohexyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4978013.png)
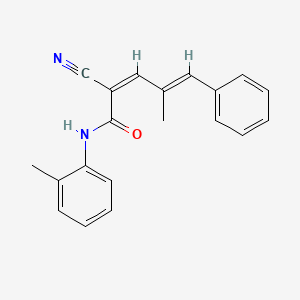
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B4978027.png)
![4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B4978034.png)